2-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
The compound “2-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic molecule that contains several heterocyclic rings including benzothiazole and imidazo[1,2-b]pyridazine . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of benzothiazole and imidazo[1,2-b]pyridazine rings. The benzothiazole ring is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring . The imidazo[1,2-b]pyridazine ring is a tricyclic compound that consists of a pyridazine ring fused with an imidazole ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For example, the benzothiazole ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, benzothiazole derivatives are typically slightly soluble in water and soluble in organic solvents .Mechanism of Action
Target of Action
The primary target of this compound is the DprE1 . DprE1 is a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . By targeting this enzyme, the compound can effectively inhibit the growth and proliferation of the bacteria .
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site . This binding inhibits the enzymatic activity of DprE1, thereby disrupting the synthesis of the bacterial cell wall . The disruption in cell wall synthesis leads to the death of the bacteria, making this compound a potent anti-tubercular agent .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity and function of the cell wall, leading to bacterial death .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation . By disrupting the cell wall biosynthesis, the compound causes bacterial death, thereby helping to combat tuberculosis infections .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as tyrosine kinases, which are crucial in cell signaling pathways. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating signal transduction processes. Additionally, it interacts with proteins involved in cellular stress responses, potentially altering their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression, affecting cellular metabolism and proliferation. The compound has been observed to induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can lead to the inhibition of downstream signaling pathways, resulting in altered cellular responses. The compound also affects gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, it can affect metabolic flux by altering the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its cellular uptake. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors .
Properties
IUPAC Name |
2-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c1-9-8-21-15(17-9)6-4-12(20-21)16(22)19-11-3-5-14-13(7-11)18-10(2)23-14/h3-8H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIULTKPWJHJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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